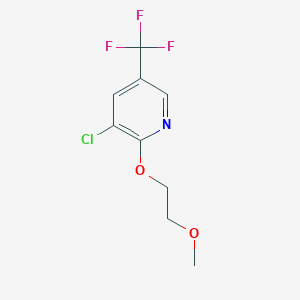![molecular formula C17H15Cl2N5O B2925023 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291872-56-4](/img/structure/B2925023.png)
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is an organic compound featuring a triazolidine ring, two chloro-substituted phenyl groups, and a carboxamide group. Its structure lends itself to a variety of applications, particularly in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide typically involves a multi-step process. One common method begins with the reaction of 4-chloroaniline with an appropriate haloalkane to form an N-alkylated product. This intermediate then undergoes cyclization with hydrazine derivatives to introduce the triazolidine ring. Final steps involve acylation to form the carboxamide group. Reaction conditions often include solvents like ethanol or dichloromethane, with temperature control and catalytic agents such as sodium hydroxide or hydrochloric acid to facilitate each step.
Industrial Production Methods
Industrial production generally scales up these synthetic methods, optimizing for yield and purity. Large-scale reactors and continuous flow systems might be employed to maintain consistency and efficiency. Quality control measures ensure the final product meets required specifications for research and development applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, forming nitroso or nitro derivatives.
Reduction: : Reduction reactions typically target the triazolidine ring or the carbonyl group, using agents like sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the chloro substituents, replacing them with other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products
Major products of these reactions include variously substituted derivatives, with functional groups like nitro, hydroxyl, or amino replacing the original chloro groups. Each derivative exhibits different chemical and physical properties, expanding the compound’s range of applications.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide serves as a versatile intermediate in synthesizing complex molecules. Its unique structure allows it to participate in a range of reactions, facilitating the study of reaction mechanisms and product formation.
Biology
In biological research, this compound is often used in the development of probes for studying enzyme activities and interactions. Its derivatization can lead to bioactive molecules, providing insights into biochemical pathways.
Medicine
Medicinal chemistry applications include the development of potential therapeutic agents. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer properties, targeting specific biological pathways.
Industry
Industrial applications might include the use of this compound in the development of new materials with specialized properties, such as coatings or polymers with enhanced stability or reactivity.
Mechanism of Action
The compound's mechanism of action largely depends on its structural features and the specific biological or chemical context. In medicinal applications, for instance, it may interact with specific molecular targets like enzymes or receptors, modulating their activity and exerting therapeutic effects. The triazolidine ring and chloro-substituted phenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chloroanilino)-N-[2-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
5-(4-chloroanilino)-N-[2-(4-methylphenyl)ethyl]triazolidine-4-carboxamide
5-(4-bromoanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Highlighting Uniqueness
Compared to these similar compounds, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide stands out due to its specific substituent pattern, which imparts unique physical and chemical properties. This particular structure may offer enhanced reactivity or stability in certain reactions, making it particularly valuable in both research and industrial contexts.
Hope this deep dive was exactly what you needed
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-3-1-11(2-4-12)9-10-20-17(25)15-16(23-24-22-15)21-14-7-5-13(19)6-8-14/h1-8,15-16,21-24H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCRRQIJZLQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)


![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)


![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
![5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide](/img/structure/B2924958.png)





